Cas no 61289-65-4 (Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-)

Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl- structure
61289-65-4 structure
Product Name:Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-
CAS No:61289-65-4
MF:C13H12N2O2
MW:228.246582984924
CID:485720
PubChem ID:71397365
Update Time:2025-04-19

Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-
    • N-[8-[formyl(methyl)amino]naphthalen-1-yl]formamide
    • DTXSID70818871
    • N-(8-FORMAMIDONAPHTHALEN-1-YL)-N-METHYLFORMAMIDE
    • N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name)
    • 61289-65-4
    • Inchi: 1S/C13H12N2O2/c1-15(9-17)12-7-3-5-10-4-2-6-11(13(10)12)14-8-16/h2-9H,1H3,(H,14,16)
    • InChI Key: KGOMDPLOWLDARN-UHFFFAOYSA-N
    • SMILES: O=CN(C)C1C=CC=C2C=CC=C(C=12)NC=O

Computed Properties

  • Exact Mass: 228.08996
  • Monoisotopic Mass: 228.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • PSA: 49.41
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